

# CCT128930: A Comparative Guide to an AKT2 Chemical Probe

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: CCT128930

Cat. No.: B1683974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CCT128930** with other chemical probes for analyzing AKT2 function. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.

## Introduction to CCT128930

**CCT128930** is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT2.<sup>[1][2][3][4]</sup> Developed through fragment and structure-based drug design, it has emerged as a valuable tool for dissecting the specific roles of AKT2 in cellular signaling pathways.<sup>[2]</sup> Its selectivity is achieved by targeting a single amino acid difference between AKT and the closely related PKA kinase.<sup>[2]</sup> Dysregulation of the PI3K/AKT signaling pathway is a frequent event in cancer, making inhibitors of AKT isoforms, such as **CCT128930**, critical for both basic research and as potential therapeutic agents.<sup>[2]</sup>

## Comparative Analysis of AKT2 Chemical Probes

The efficacy of a chemical probe is determined by its potency and selectivity. The following table summarizes the in vitro inhibitory activity of **CCT128930** and other commonly used AKT inhibitors against AKT isoforms and key off-target kinases.

| Compound                  | AKT1 IC50 (nM)     | AKT2 IC50 (nM) | AKT3 IC50 (nM) | PKA IC50 (nM)      | p70S6K IC50 (nM)   | Mechanism of Action |
|---------------------------|--------------------|----------------|----------------|--------------------|--------------------|---------------------|
| CCT128930                 | -                  | 6[1][3][4][5]  | -              | 168[2][3]          | 120[2][3]          | ATP-competitive     |
| MK-2206                   | 5[6] / 8[7]<br>[8] | 12[6][7][8]    | 65[6][7][8]    | >10,000            | -                  | Allosteric          |
| Capivasertib<br>(AZD5363) | 3[9][10]           | 7[9] / 8[10]   | 7[9] / 8[10]   | Similar to AKT[10] | Similar to AKT[10] | ATP-competitive     |
| Ipatasertib<br>(GDC-0068) | 5[11]              | 18[11]         | 8[11]          | 3100[11]           | 860[11]            | ATP-competitive     |

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

## Signaling Pathway and Experimental Workflow

To understand the context in which **CCT128930** is used, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow for validating an AKT2 inhibitor.



[Click to download full resolution via product page](#)

AKT Signaling Pathway and CCT128930 Inhibition.



[Click to download full resolution via product page](#)

Experimental Workflow for Validating an AKT2 Probe.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against AKT2.

Materials:

- Recombinant human AKT2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 µM DTT)[12]

- Peptide substrate (e.g., a synthetic peptide with an AKT recognition motif)
- ATP (at a concentration close to the  $K_m$  for AKT2)
- **CCT128930** and other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplate reader

Procedure:

- Prepare serial dilutions of **CCT128930** and other test compounds in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
- Add the diluted compounds to the wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.

## Western Blot Analysis of AKT Substrate Phosphorylation

This protocol is to assess the in-cell activity of **CCT128930** by measuring the phosphorylation of downstream AKT substrates.

**Materials:**

- Cell line of interest (e.g., a cancer cell line with an activated PI3K/AKT pathway)
- Cell culture medium and supplements
- **CCT128930**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-phospho-GSK3 $\beta$  (Ser9), anti-phospho-PRAS40 (Thr246), anti-phospho-FOXO1 (Thr24), and antibodies for the total proteins)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **CCT128930** for a specified time (e.g., 1-24 hours). Include a DMSO-only control.
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

## Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of **CCT128930** on cell cycle progression.

### Materials:

- Cell line of interest
- Cell culture medium and supplements
- **CCT128930**
- Phosphate-buffered saline (PBS)
- Cold 70% ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

### Procedure:

- Seed cells and treat with **CCT128930** as described for the Western blot analysis.

- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
- Incubate the cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Conclusion

**CCT128930** is a highly potent and selective chemical probe for AKT2. Its ATP-competitive mechanism of action and favorable selectivity profile make it a superior tool for specifically interrogating AKT2 function compared to some pan-AKT inhibitors. This guide provides a framework for researchers to compare **CCT128930** with other available tools and offers standardized protocols for its in vitro and in-cell validation. The provided diagrams offer a visual representation of the signaling context and a logical workflow for experimental validation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- To cite this document: BenchChem. [CCT128930: A Comparative Guide to an AKT2 Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683974#cct128930-as-a-chemical-probe-for-akt2-function>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)